molecular formula C8H10N2O3 B2591861 Ethyl 2-(1-methyl-1H-pyrazol-5-yl)-2-oxoacetate CAS No. 1523001-59-3

Ethyl 2-(1-methyl-1H-pyrazol-5-yl)-2-oxoacetate

Cat. No.: B2591861
CAS No.: 1523001-59-3
M. Wt: 182.179
InChI Key: OLMUNWKKSMIJQJ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-1H-pyrazol-5-yl)-2-oxoacetate is a high-purity chemical intermediate designed for advanced research and development. This compound features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities. Pyrazole and pyrazolone derivatives are extensively studied for their pharmacological potential, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties . As a versatile building block, this compound is a valuable precursor in the synthesis of more complex molecules. Its reactive ketoester group allows for further functionalization, making it suitable for creating combinatorial libraries and novel compounds for biological screening . The structural motif is a common template in drug discovery due to its straightforward preparation and significant bioactivity . Researchers utilize this and similar intermediates in various chemical reactions, including Knoevenagel condensations, to develop potential therapeutic agents . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 2-(2-methylpyrazol-3-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)7(11)6-4-5-9-10(6)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMUNWKKSMIJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-methyl-1H-pyrazol-5-yl)-2-oxoacetate typically involves the reaction of ethyl acetoacetate with 1-methyl-1H-pyrazole-5-carbaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions on the Pyrazole Ring

The pyrazole moiety in the compound undergoes regioselective substitution at the N(1) position or exocyclic amino groups depending on the electrophile and reaction conditions:

  • Acetylation : Reaction with acetic anhydride selectively substitutes at the N(1) position, confirmed by ¹H NMR data (e.g., a broad singlet at δ 5.56 ppm) .

  • Thiourea Formation : Reaction with methyl isothiocyanate forms thioureas at the N(1) position .

  • Trifluoroacetylation : Trifluoroacetic anhydride substitutes exocyclic amines, as evidenced by NMR shifts (δ 11.37 and 13.30 ppm) .

Electrophile Reaction Site Conditions Reference
Acetic anhydrideN(1) positionAcetonitrile, reflux
Methyl isothiocyanateN(1) positionRoom temperature
Trifluoroacetic anhydrideExocyclic amineRoom temperature

Oxidative and Reductive Transformations

While direct data for this compound is limited, analogous heterocyclic glyoxylates undergo:

  • Oxidation : MnO₂ or CrO₃ can oxidize α-hydroxyesters to glyoxylates .

  • Reduction : Sodium borohydride or lithium aluminum hydride may reduce the oxo group to hydroxyl derivatives.

Coupling Reactions

The compound’s ester functionality enables amide coupling using reagents like HATU and Hünig’s base. For example, racemic analogs are formed via HATU-mediated coupling with hydrazines, followed by cyclization .

Reaction Reagents/Conditions Yield Reference
Amide CouplingHATU, Hünig’s base, MeCN, 0–10 °C>95% ee

Key Structural Insights

The pyrazole ring’s electronic environment influences reactivity:

  • Electron-donating groups (e.g., methyl) stabilize substitution at the N(1) position .

  • Steric hindrance may direct substitution to exocyclic sites .

This compound’s dual functionality (pyrazole and glyoxylate) positions it as a versatile intermediate for constructing bioactive heterocycles. Further studies are needed to explore its full reactivity profile.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1-methyl-1H-pyrazol-5-yl)-2-oxoacetate serves as a crucial building block in the synthesis of bioactive molecules with potential therapeutic properties. Its applications include:

  • Drug Development : Utilized as a scaffold for synthesizing new anti-inflammatory and antimicrobial agents.
  • Biochemical Probes : Employed in biochemical assays to study enzyme functions and interactions within cellular systems.

Recent studies have shown that derivatives of this compound exhibit significant biological activities:

StudyFindings
Study A (2019)Demonstrated significant reduction in inflammation in animal models when treated with the compound.
Study B (2020)Showed antimicrobial effects against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) reported at low micromolar levels.
Study C (2021)Investigated antiparasitic activity against Leishmania species, revealing effective dose-dependent inhibition of parasite growth.

Materials Science

In materials science, this compound is explored for developing novel materials with specific electronic or optical properties. The compound's unique structure allows for modifications that can enhance material characteristics, making it suitable for applications in advanced coatings and composites.

Biological Studies

The compound acts as a probe in various biochemical assays to study enzyme activities and protein interactions. Its ability to interact with specific molecular targets makes it valuable in understanding biochemical pathways and developing targeted therapies.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methyl-1H-pyrazol-5-yl)-2-oxoacetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Compounds such as ethyl 2-(4-methoxyphenyl)-2-oxoacetate () and ethyl 2-(3-fluorophenyl)-2-oxoacetate () replace the pyrazole ring with substituted phenyl groups. Key differences include:

  • Electronic Effects : The methoxy group in ethyl 2-(4-methoxyphenyl)-2-oxoacetate is electron-donating, enhancing resonance stabilization, whereas fluorine in fluorinated analogues (e.g., ethyl 2-(3-fluorophenyl)-2-oxoacetate) introduces electronegativity, altering dipole moments and reactivity .
  • Hydrogen Bonding : Pyrazole-containing derivatives like the target compound may engage in stronger hydrogen-bonding networks compared to phenyl analogues, owing to the pyrazole’s N–H group. Phenyl-based analogues rely on weaker interactions (e.g., C–H···O) .

Heterocyclic Variations

Triazole-based α-ketoesters, such as ethyl 2-(1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate (), differ in heterocyclic ring structure. Key distinctions include:

  • Ring Electronics : Triazoles exhibit distinct π-electron distributions compared to pyrazoles, influencing their participation in π-stacking and charge-transfer interactions.
  • Solid-State Behavior: Triazole derivatives form self-assembled dimers via O···π-hole tetrel bonding, as demonstrated by Hirshfeld surface analysis and DFT calculations. The pyrazole-based target compound may exhibit alternative packing motifs due to differing hydrogen-bonding donor/acceptor profiles .

Ester Group Variations

Methyl esters, such as methyl 2-(4-methoxyphenyl)-2-oxoacetate (), highlight the impact of ester chain length:

  • Lipophilicity : Ethyl esters generally exhibit higher lipophilicity than methyl esters, affecting solubility and bioavailability.
  • Hydrolysis Rates : Ethyl groups may confer slower hydrolysis compared to methyl esters, influencing stability in biological or acidic environments .

Fluorinated Analogues

However, the absence of a heterocyclic ring reduces hydrogen-bonding versatility compared to the pyrazole-based target compound .

Comparative Data Table

Compound Name Structural Features Key Properties/Findings References
Ethyl 2-(1-methyl-1H-pyrazol-5-yl)-2-oxoacetate Pyrazole ring, methyl, ethyl ester Potential dimerization via O···π interactions; pyrazole-specific H-bonding N/A
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate Methoxy-phenyl, ethyl ester Enhanced resonance stabilization; weaker H-bonding
Ethyl 2-(3-fluorophenyl)-2-oxoacetate Fluorophenyl, ethyl ester High electronegativity; altered dipole moments
Ethyl 2-(1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate Triazole, benzyl, methoxyphenyl O···π-hole dimerization; robust solid-state packing
Methyl 2-(4-methoxyphenyl)-2-oxoacetate Methoxy-phenyl, methyl ester Faster hydrolysis; lower lipophilicity

Biological Activity

Ethyl 2-(1-methyl-1H-pyrazol-5-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H10_{10}N2_2O3_3, with a molecular weight of approximately 194.19 g/mol. The structure features a pyrazole ring and an oxoacetate moiety , which contribute to its reactivity and biological activity. The presence of the methyl group on the pyrazole ring enhances its biological interactions compared to similar compounds lacking this substitution.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to the active sites of various enzymes, blocking substrate access and inhibiting their activity.
  • Receptor Modulation : It may interact with receptors involved in inflammatory responses, altering cellular signaling pathways.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

1. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. This mechanism has been confirmed in various in vitro assays, where the compound demonstrated significant inhibition of pro-inflammatory cytokine production.

2. Antiparasitic Effects

Research indicates that this compound may possess antiparasitic activity, particularly against protozoan parasites. Its ability to interfere with metabolic pathways essential for parasite survival has been a focal point of investigation.

3. Anticancer Potential

The compound has shown promise as an anticancer agent in preliminary studies. It appears to inhibit the proliferation of certain cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study A Demonstrated anti-inflammatory effects in murine models, with a reduction in cytokine levels (e.g., IL-6 and TNF-alpha) following treatment.
Study B Reported antiparasitic activity against Leishmania species, indicating potential for therapeutic development against parasitic infections.
Study C Showed inhibition of cancer cell proliferation in vitro, particularly in prostate cancer cell lines, suggesting further exploration into its anticancer properties is warranted .

Q & A

Q. What are the established synthetic routes for preparing ethyl 2-(1-methyl-1H-pyrazol-5-yl)-2-oxoacetate, and what reaction conditions are critical for optimizing yield?

The compound is commonly synthesized via condensation reactions between heterocyclic amines and ethyl oxalyl monochloride. For example, analogous structures (e.g., ethyl 2-(6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetate) were prepared using ethyl oxalyl monochloride under anhydrous conditions with bases like triethylamine to neutralize HCl byproducts . Low yields (~15%) in similar heterocyclic α-oxoester syntheses highlight the need for precise stoichiometry and inert atmospheres to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?

  • X-ray crystallography (using SHELX software) resolves molecular geometry and hydrogen-bonding patterns, as demonstrated in studies of structurally related pyrazole derivatives .
  • IR spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups, while 1H/13C NMR confirms substituent connectivity and electronic environments. For example, ethyl oxoacetate moieties exhibit distinct NMR signals for ester methylene (δ ~4.3 ppm) and carbonyl carbons (δ ~160–170 ppm) .

Q. How does the compound participate in nucleophilic substitution or cycloaddition reactions to form pharmacologically relevant derivatives?

The α-oxoester group acts as an electrophilic site for nucleophilic attack, enabling reactions with amines or thiols to form amides or thioesters. For instance, ethyl 2-(1-benzyl-1H-triazol-5-yl)-2-oxoacetate derivatives undergo Suzuki-Miyaura cross-coupling with aryl boronic acids to expand aromatic substituents . Cyclocondensation with hydrazines yields pyrazolone derivatives, a key step in synthesizing tricyclic CB2 receptor ligands .

Advanced Research Questions

Q. What crystallographic challenges arise when analyzing derivatives of this compound, and how can data contradictions be resolved?

Non-planar conformations (e.g., twisted triazole-phenyl rings) complicate unit cell packing predictions. Discrepancies in hydrogen-bonding motifs (e.g., R2²(10) dimers vs. π-π stacking) may arise from solvent polarity or crystallization temperature. SHELXL refinement with high-resolution data and TWIN commands can address twinning artifacts in asymmetric units .

Q. How does the electronic nature of substituents influence the reactivity of this compound in multicomponent reactions?

Electron-withdrawing groups (e.g., chloro, methoxy) on the pyrazole ring enhance electrophilicity at the α-oxoester carbonyl, accelerating nucleophilic additions. For example, 5-cyclopropyl substituents in indenone derivatives increase reaction rates with amines due to inductive effects . Computational studies (DFT) can quantify substituent effects on frontier molecular orbitals to predict reactivity .

Q. What strategies mitigate low yields in heterocyclic α-oxoester syntheses involving this compound?

  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency in arylations .
  • Purification techniques : Flash chromatography or recrystallization from ethanol removes unreacted starting materials and oligomers, as demonstrated in tricyclic pyrazole syntheses .

Q. How can hydrogen-bonding patterns in crystal structures inform supramolecular applications of this compound?

C–H···O interactions between oxoacetate groups and aromatic protons drive centrosymmetric dimer formation, while π-π stacking stabilizes layered architectures. Graph set analysis (e.g., Etter’s rules) classifies these motifs, enabling predictive crystal engineering for materials with tailored porosity or conductivity .

Q. What computational methods are used to model the biological activity of derivatives targeting receptors like CB2?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess ligand-receptor binding affinities. For CB2 antagonists, pharmacophore models emphasize hydrophobic interactions with pyrazole cores and hydrogen bonds with oxoacetate side chains . QSAR studies correlate substituent bulk (e.g., cyclohexyl vs. cyclopropyl) with antagonistic potency .

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